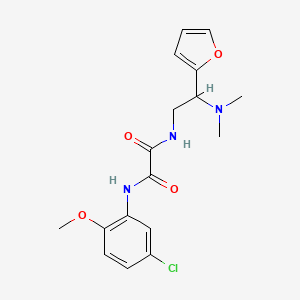

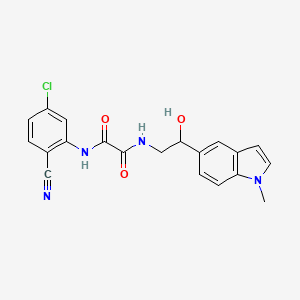

![molecular formula C22H22N2O5S2 B2895499 Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-12-0](/img/structure/B2895499.png)

Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, the predicted density is 1.517±0.06 g/cm3, the melting point is 123-124 °C, the boiling point is 428.3±55.0 °C, and the flash point is 212.8°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Anti-inflammatory Compounds

A study aimed to synthesize and evaluate the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds. These compounds demonstrated marked anti-inflammatory activity in models of xylene-induced mice ear swelling and carrageenan-induced rat paw edema. Importantly, some compounds exhibited less gastrointestinal side effects compared to traditional anti-inflammatory drugs (Cong Ri-gang, 2007).

Photochemical Degradation Studies

Research on the photochemical degradation of crude oil components, including benzothiophenes, has provided insights into the environmental fate of these compounds following oil spills. The principal reaction pathway involves oxidation of the methyl group(s) to carboxylic acids, followed by ring opening and sulfur atom oxidation, leading to sulfobenzoic acid as the ultimate degradation product (J. Andersson & Stefan Bobinger, 1996).

Synthetic Applications and Material Science

Development of Novel Sulfenylating Agents

A novel electrophilic sulfenylating agent, (2,4-dimethoxybenzylthio)-4-methylphenyl sulfonate, was developed for the synthesis of thiols bearing an acid labile protecting group. This agent was used in a stereocontrolled synthesis of a protected form of (2R,3R)-3-mercaptoaspartic acid, showcasing its potential in peptide and drug synthesis (N. Shibata et al., 1996).

Propiedades

IUPAC Name |

methyl 3-[[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-16-8-10-17(11-9-16)14-23-20(25)15-24(18-6-4-3-5-7-18)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQQBDNTKINURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

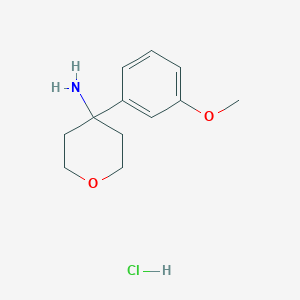

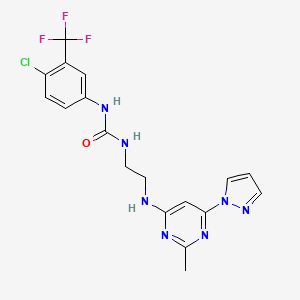

![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)

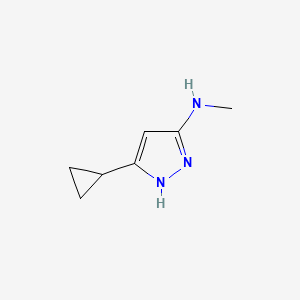

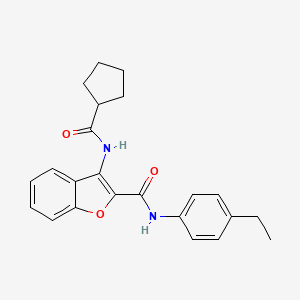

![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)

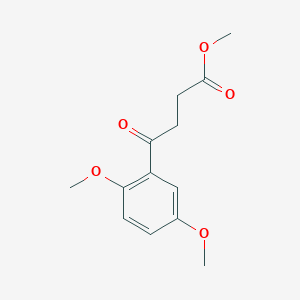

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)

![2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2895439.png)